molecular formula C19H21N3O B2464329 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide CAS No. 868977-68-8

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide

Cat. No. B2464329
CAS RN: 868977-68-8
M. Wt: 307.397
InChI Key: XPZNTDGFCCVDHH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by an imidazole ring fused with a pyridine moiety .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions .

Scientific Research Applications

Imidazole Scaffold in Medicinal Chemistry

Imidazole scaffolds, including imidazo[1,2-a]pyridine, are vital in medicinal chemistry, providing the basis for developing selective inhibitors and drugs with various pharmacological activities. Compounds with an imidazole scaffold have been extensively reviewed and synthesized, showing significant potential in inhibiting the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This inhibition suggests therapeutic applications in inflammation and related diseases (T. Scior et al., 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those from pyridine and indazole, demonstrate extensive usefulness in organic synthesis, catalysis, and medicinal applications. These compounds play crucial roles in forming metal complexes, designing catalysts, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities (Dongli Li et al., 2019). The diverse functionalities of these molecules underline the potential research applications of imidazole-based compounds in synthesizing novel therapeutic agents.

Imidazopyridine-Based Derivatives as Antibacterial Agents

Imidazopyridines, a class of fused heterocycles, are highlighted for their broad pharmacological activities, including antibacterial properties. The review by Bharat Kumar Reddy Sanapalli et al. (2022) on imidazopyridine-based derivatives emphasizes their potential in addressing multidrug-resistant bacterial infections. This research underscores the significance of imidazole derivatives in developing new antibiotics, highlighting the need for further exploration of compounds like N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide in antibacterial drug development (Bharat Kumar Reddy Sanapalli et al., 2022).

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-19(11-6-9-16-7-2-1-3-8-16)20-13-12-17-15-22-14-5-4-10-18(22)21-17/h1-5,7-8,10,14-15H,6,9,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZNTDGFCCVDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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